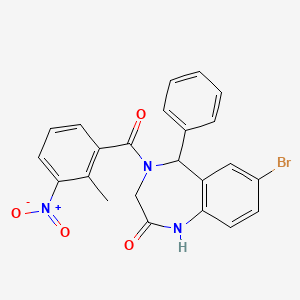
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole, also known as DMSO-PZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMSO-PZ belongs to the class of pyrazole compounds and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Scientific Research Applications
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
In biochemistry, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been used as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. This binding has been used to study the structure and function of the Crk protein.
In molecular biology, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been used as a chemical probe for studying the activity of enzymes. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression. This inhibition has been used to study the role of histone deacetylase in various biological processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been shown to inhibit the activity of histone deacetylase, which leads to changes in gene expression. It has also been shown to bind to the SH3 domain of the protein Crk, which may affect cell signaling pathways.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, which may make it a potential anti-cancer drug candidate. In addition, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This may make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-protein interactions and enzyme activity. However, one limitation of using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is its potential toxicity. It is important to use appropriate safety precautions when handling 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole to avoid any adverse effects.
Future Directions
There are several future directions for research on 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole. One area of research is the development of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole derivatives with improved anti-cancer activity and selectivity. Another area of research is the investigation of the mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole and its effects on various biological processes. Additionally, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole may be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-cancer and anti-inflammatory properties, and it has been used as a tool for studying protein-protein interactions and enzyme activity. While there are some limitations to using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole in lab experiments, its high purity and stability make it a reliable tool for scientific research. There are several future directions for research on 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole, which may lead to the development of new drugs and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole involves the reaction of 4-nitrophenylhydrazine with 3,5-dimethyl-1-pyrazolecarboxylic acid followed by the addition of sulfur trioxide. The resulting product is then treated with dimethyl sulfoxide to obtain 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole. This synthesis method has been optimized to produce high yields of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole with high purity.
properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZLOMDALRAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

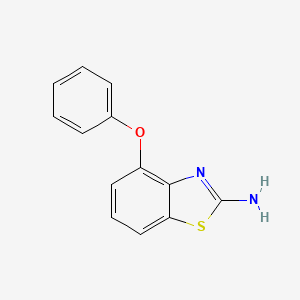

![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)
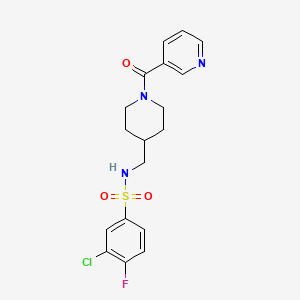
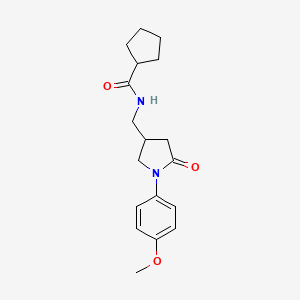
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid](/img/structure/B2446652.png)

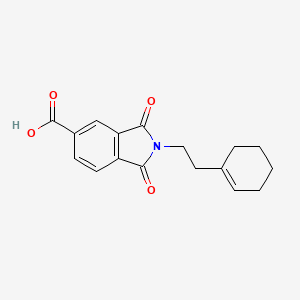

![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)
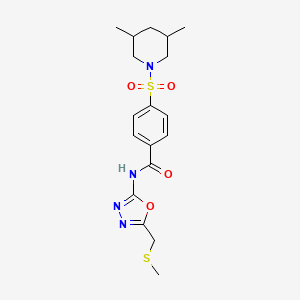
![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)
